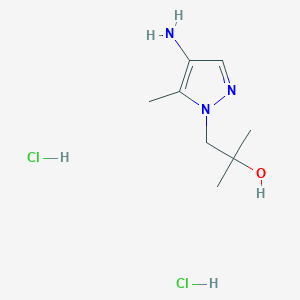
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2N3O and its molecular weight is 242.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride is a pyrazole derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. This compound's structure incorporates a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C8H15N3O
- Molecular Weight : 242.14 g/mol (dihydrochloride form)
- CAS Number : 1206640-59-6
- Structural Features : The compound features a pyrazole ring substituted with an amino group and a tertiary alcohol, which is significant for its biological interactions.
Research indicates that 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride may exert its biological effects through the modulation of immune responses. Specifically, it has been associated with the inhibition of pro-inflammatory cytokines such as IL-17 and IFN-gamma, which are critical in the pathogenesis of various autoimmune diseases .
Biological Activities
The compound's biological activities can be summarized as follows:
Case Studies and Research Findings
- Study on Cytokine Inhibition : A study demonstrated that compounds similar to 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol effectively reduced IL-17 and IFN-gamma levels in vitro, suggesting a potential pathway for therapeutic intervention in autoimmune diseases.
- Antiproliferative Activity : In another investigation, derivatives of pyrazole compounds were tested against over 50 types of tumor cell lines, with some demonstrating sub-micromolar GI(50) values. This suggests that modifications to the pyrazole structure could enhance its anticancer properties .
- Therapeutic Applications : The compound has been included in formulations aimed at improving anti-tumoral activity when combined with other agents, highlighting its role in synergistic drug therapies .
Synthesis and Modification
The synthesis of 1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol; dihydrochloride typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by alkylation processes to introduce the propan-2-ol moiety. Variations in synthetic routes can lead to analogs with enhanced biological activities, making this compound a versatile candidate for further pharmacological exploration .
Propriétés
IUPAC Name |
1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-6-7(9)4-10-11(6)5-8(2,3)12;;/h4,12H,5,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAHNJZKZRPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













